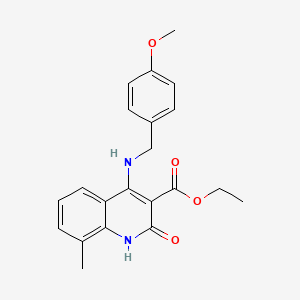

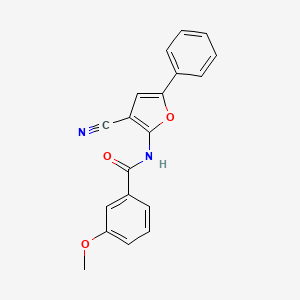

Ethyl 4-((4-methoxybenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of Ethyl [(4-methoxybenzyl)amino]acetate . This compound is used in research and development .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds such as 4-Methoxybenzyl alcohol are used in the preparation of semiconductors, nanosheets, and nanocrystals . They are also used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives

Quinoline derivatives are crucial in the synthesis of complex organic molecules due to their diverse biological activities and applications in medicinal chemistry. For instance, Kametani et al. (1971) demonstrated the phenolic oxidative coupling of related quinoline derivatives, highlighting their role in synthesizing indenoisoquinolines, which are important scaffolds in organic and medicinal chemistry (Kametani et al., 1971).

Preparation of NMDA Receptor Antagonists

Ornstein et al. (1991) prepared diastereomers of ethyl 6-oxo-2-(methoxycarbonyl)decahydroisoquinoline-3-carboxylic acid, which served as intermediates for creating conformationally constrained acidic amino acids, acting as NMDA receptor antagonists. This underscores the potential of quinoline derivatives in developing treatments for neurological disorders (Ornstein et al., 1991).

Antimicrobial Activity

Desai et al. (2007) synthesized new quinazoline derivatives, showing potential as antimicrobial agents against various bacteria and fungi, demonstrating the relevance of quinoline derivatives in discovering new antibiotics (Desai et al., 2007).

Novel Synthetic Methodologies

Yoo et al. (1990) discussed the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, presenting a new protecting group strategy for carboxylic acids in synthetic chemistry, which can be essential for the development of novel synthetic routes for quinoline derivatives (Yoo et al., 1990).

Fluorophores and Biochemical Studies

Quinoline derivatives are known for their efficiency as fluorophores, widely utilized in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming to obtain new quinoline derivatives for potential applications as sensitive and selective compounds in biochemical assays (Aleksanyan & Hambardzumyan, 2013).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other quinoline derivatives, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Like other similar compounds, its bioavailability may be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Propriétés

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-4-27-21(25)17-19(22-12-14-8-10-15(26-3)11-9-14)16-7-5-6-13(2)18(16)23-20(17)24/h5-11H,4,12H2,1-3H3,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEDAMGPAJZBOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2989034.png)

![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)

![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)

![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989043.png)

![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)

![2-Methyl-2-[3-(prop-2-enoylamino)phenyl]propanoic acid](/img/structure/B2989054.png)

![Butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2989055.png)